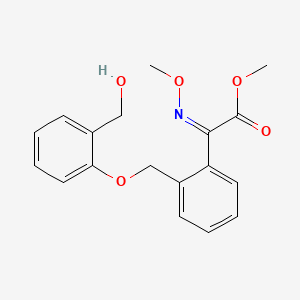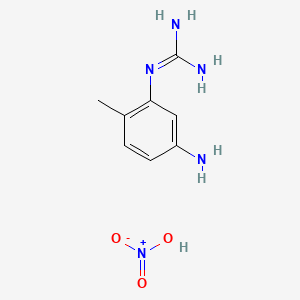![molecular formula C34H42FIN6O3 B13845118 6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide](/img/structure/B13845118.png)
6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide is a complex organic compound with a molecular formula of C34H42FIN6O3 and a molecular weight of 728.64 . This compound is primarily used in research settings, particularly in the fields of neurology and pharmacology .
Preparation Methods
The synthesis of 6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide involves several steps. One common method involves the reaction of 6-fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole with iodine under specific conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide undergoes various chemical reactions, including:
Scientific Research Applications
6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide involves its interaction with serotonin (5-HT) and dopamine (D2) receptors . By binding to these receptors, the compound modulates neurotransmitter activity, which is crucial for its effects on neurological functions . The exact molecular pathways and targets involved in its action are still under investigation .
Comparison with Similar Compounds
6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Risperidone: The parent compound from which this impurity is derived.
Paliperidone: A metabolite of Risperidone with similar pharmacological properties.
Desfluoro Risperidone: Another impurity of Risperidone with a slightly different structure.
These compounds share some pharmacological effects but differ in their chemical structures and specific interactions with biological targets .
Properties
Molecular Formula |
C34H42FIN6O3 |
|---|---|
Molecular Weight |
728.6 g/mol |
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl]piperidin-1-ium-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide |
InChI |
InChI=1S/C34H42FN6O3.HI/c1-22-26(33(42)39-15-5-3-7-30(39)36-22)13-19-41(20-14-27-23(2)37-31-8-4-6-16-40(31)34(27)43)17-11-24(12-18-41)32-28-10-9-25(35)21-29(28)44-38-32;/h9-10,21,24H,3-8,11-20H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
GADWZUFPQFYIBC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)CCC6=C(N=C7CCCCN7C6=O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




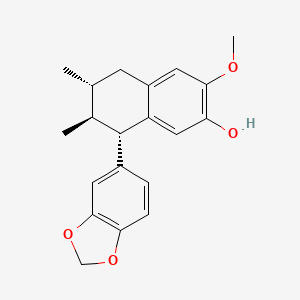


![1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione](/img/structure/B13845056.png)
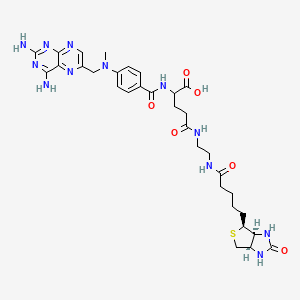
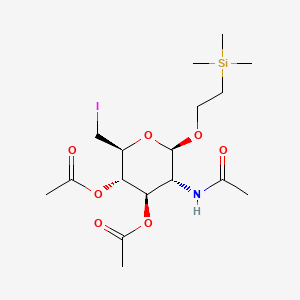
![Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13845087.png)
![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)

![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)
